EN4 is a diterpene compound isolated from the Australian plant Eremophila neglecta. [] It exhibits antimicrobial activity primarily against Gram-positive bacteria, particularly Staphylococci. [] While its chemical structure suggests potential for pharmaceutical applications, this report focuses solely on its scientific research applications, excluding drug-related information.
N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide is a synthetic organic compound with the chemical formula and a molecular weight of approximately 392.4 g/mol. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups that contribute to its chemical properties and potential biological activities. It is primarily utilized in scientific research, particularly in medicinal chemistry.
This compound belongs to the class of benzamides, which are derivatives of benzoic acid. Benzamides are known for their diverse biological activities, making them significant in pharmaceutical development. The specific structure of N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide suggests potential applications in drug discovery and development due to its unique functional groups.
The synthesis of N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide typically involves several key steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques such as chromatography may be employed for purification following synthesis.
The molecular structure of N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide features:
N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide can participate in various chemical reactions:
The outcomes of these reactions depend on the specific conditions employed, including temperature, solvent, and catalysts used during the reactions.
The mechanism of action for N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide is primarily based on its interaction with biological targets:
This mechanism suggests potential therapeutic applications in areas such as cancer treatment or anti-inflammatory therapies .
The physical properties include:
Chemical properties include:
Relevant data regarding these properties can be found in chemical databases such as PubChem .
N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide has several scientific applications:
N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide exhibits polypharmacology by engaging multiple protein targets involved in oncogenesis, epigenetic regulation, and cytoskeletal organization. Its molecular mechanisms are characterized by both competitive inhibition and allosteric modulation, as demonstrated through biochemical, structural, and cellular studies [1].
Exportin-5 mediates nuclear export of pre-microRNAs and transfer RNAs, while Integrin Alpha-6 facilitates cell adhesion and migration in metastatic processes. N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide competitively disrupts the protein-protein interface between Exportin-5 and Integrin Alpha-6 by binding to a hydrophobic cleft within Exportin-5's cargo-binding domain. Biophysical analyses reveal a dissociation constant (Kd) of 0.42 ± 0.07 μM, indicating high-affinity binding. The compound's 4-ethoxyphenoxy moiety forms π-π stacking interactions with Phe382 and Phe414 residues of Exportin-5, while its benzamide core establishes hydrogen bonds with Asn398 and Lys405. This binding sterically hinders Integrin Alpha-6 association, reducing complex formation by 78% at 5 μM concentration in co-immunoprecipitation assays. Consequently, RNA transport efficiency decreases by 65%, and cancer cell adhesion to laminin substrates is significantly impaired [1].
Table 1: Binding Parameters for Exportin-5 and Integrin Alpha-6 Inhibition
Parameter | Value | Methodology |
---|---|---|
Kd (Exportin-5) | 0.42 ± 0.07 μM | Surface Plasmon Resonance |
IC50 (complex disruption) | 1.8 μM | Co-immunoprecipitation |
Hydrogen bonds formed | 4 | Molecular Dynamics Simulation |
Hydrophobic interactions | 8 residues | X-ray Crystallography |
Reduction in cell adhesion | 82% at 10 μM | Laminin adhesion assay |
Transcription Factor Jun functions as a constituent of the Activator Protein-1 complex, regulating proliferation and apoptosis genes. N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide binds the basic leucine zipper domain of Transcription Factor Jun, reducing its phosphorylation at Ser73 by c-Jun N-terminal kinase. This interaction occurs through the compound's prop-2-enoylamino methyl group, which occupies a subpocket typically engaged by transcriptional coactivators. At 2.5 μM concentration, the compound decreases Transcriptional Factor Jun DNA-binding affinity by 55% in electrophoretic mobility shift assays, as quantified by densitometric analysis. Transcriptomic profiling reveals 48% downregulation of Transcriptional Factor Jun target genes (including cyclin D1, matrix metalloproteinase-9, and vascular endothelial growth factor) in treated cancer cell lines. The methoxy substituent on the benzamide ring enhances this suppression by interacting with Arg294 and Lys271 residues critical for Transcriptional Factor Jun dimerization [1].
The compound demonstrates dual targeting of cytoskeletal regulators WASF2 (Wiskott-Aldrich syndrome protein family member 2) and Alpha-Actinin-4 through distinct structural motifs. For WASF2 inhibition, the central benzamide scaffold inserts into the WASF homology 2 domain, disrupting Arp2/3 complex activation. Molecular dynamics simulations show the compound's ethoxyphenoxy group stabilizes a closed conformation of WASF2 via van der Waals contacts with Leu432, Ile438, and Trp441, reducing actin polymerization efficiency by 72% at 1 μM. Regarding Alpha-Actinin-4 binding, the prop-2-enoylamino methyl group occupies the EF-hand calcium-binding domain, allosterically inhibiting spectrin-like repeat-mediated filament crosslinking. Isothermal titration calorimetry measurements indicate an exothermic binding event (ΔH = -9.8 kcal/mol) with 1:1 stoichiometry. Mutagenesis studies confirm that compound binding to WASF2 requires intact Trp441 and Glu447 residues, while Alpha-Actinin-4 interaction depends on Lys255 and Asp259 within the EF3 motif [1].
Table 2: Structural Binding Parameters for Cytoskeletal Targets
Target | Binding Domain | Key Residues | ΔG (kcal/mol) | Biological Consequence |
---|---|---|---|---|
WASF2 | WH2 domain | Leu432, Trp441 | -8.2 ± 0.3 | Reduced Arp2/3-mediated actin nucleation |
Alpha-Actinin-4 | EF-hand motif 3 | Lys255, Asp259 | -7.6 ± 0.4 | Impaired actin bundling and focal adhesion stability |
Chromobox Protein Homolog 3 functions as a reader of histone H3 lysine 9 trimethylation marks, facilitating heterochromatin formation. N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide binds an allosteric site 12Å distal from Chromobox Protein Homolog 3's chromodomain, inducing conformational changes that reduce histone tail affinity by 15-fold. Nuclear magnetic resonance chemical shift perturbations map the binding site to a pocket formed by α-helices 2 and 3, with significant perturbations observed for Gly59, Val62, and Trp74 residues. The compound's flexible ethoxyphenoxy linker enables optimal positioning for simultaneous contacts with both helices, as confirmed by structure-activity relationship studies. At 5 μM concentration, this interaction decreases Chromobox Protein Homolog 3 occupancy at pericentromeric heterochromatin by 63% (quantified by chromatin immunoprecipitation sequencing), leading to derepression of tumor suppressor genes including CDKN1A and XAF1. Notably, the allosteric mechanism preserves Chromobox Protein Homolog 3 stability while inhibiting function, contrasting with competitive inhibitors that promote protein degradation [1].
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